molecular formula C13H14ClNO3 B2762491 Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate CAS No. 172169-96-9

Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate

Cat. No.: B2762491
CAS No.: 172169-96-9
M. Wt: 267.71
InChI Key: JMEDRRHQRTWYTH-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate ( 172169-96-9) is a chemically synthesized indole derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C13H14ClNO3 and a molecular weight of 267.709 g/mol, this compound serves as a versatile building block for the design and synthesis of novel bioactive molecules . The indole scaffold is a near-ubiquitous component in biologically active compounds and natural products, recognized for its immense potential across various therapeutic areas . Research into indole derivatives like this one has demonstrated a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, antimicrobial, and anti-tubercular properties . Its specific molecular structure, featuring a chloro and methoxy substitution on the indole ring system, makes it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can functionalize the carboxylate group or modify the heterocyclic core to explore new chemical space and develop potent agents for neglected diseases and other conditions . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this compound.

Properties

IUPAC Name

ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-4-18-13(16)12-7(2)8-5-11(17-3)9(14)6-10(8)15-12/h5-6,15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEDRRHQRTWYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N1)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include 6-chloro-5-methoxy-3-methylindole and ethyl chloroformate. The reaction is carried out under reflux conditions with a suitable solvent such as methanol or ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester at position 2 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, a key intermediate for further derivatization.

Reaction Conditions:

  • Basic Hydrolysis : Treatment with NaOH in ethanol/water under reflux (2–3 h) converts the ester to the sodium carboxylate, which is acidified to isolate the free acid .

  • Oxidative Hydrolysis : Sodium chlorite (NaClO₂) in the presence of 2-methyl-2-butene and phosphate buffer oxidizes the aldehyde (if present) to the carboxylic acid .

Example :
Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate → 6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid .

Electrophilic Aromatic Substitution

The indole ring’s reactivity is directed by substituents:

  • C3 Methyl Group : Blocks electrophilic attack at C3.

  • C5 Methoxy and C6 Chloro : Activate/deactivate specific positions.

Key Reactions:

Reaction TypeReagents/ConditionsPosition ModifiedProductSource
Nitration HNO₃, H₂SO₄, 0–5°CC77-Nitro derivative
Halogenation Cl₂ or Br₂, FeCl₃ catalystC4 or C74- or 7-Halo derivatives
Acylation Friedel-Crafts (AlCl₃, acyl chlorides)C77-Acyl derivatives (e.g., acetyl, benzoyl)

Note : C7 is the most reactive position due to electronic effects of the C5 methoxy group .

Nucleophilic Substitution at C6 Chloro

The chloro group at C6 participates in cross-coupling reactions:

Suzuki-Miyaura Coupling:

  • Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, toluene/ethanol/water.

  • Conditions : 115°C, 2 h .

  • Product : 6-Aryl derivatives (e.g., 6-phenyl variants) .

Example :
this compound + 4-hydroxymethylphenylboronic acid → Ethyl 6-(4-hydroxymethylphenyl)-5-methoxy-3-methyl-1H-indole-2-carboxylate .

Functionalization of the Carboxylate Group

The ester or carboxylic acid undergoes further transformations:

Reaction TypeReagents/ConditionsProductSource
Amidation BOP reagent, DIPEA, DMF, aminesIndole-2-carboxamides
Reduction LiAlH₄ or NaBH₄ (for ester → alcohol)2-Hydroxymethylindole derivatives
**TransesterificationMethanol/HClMethyl ester derivatives

Example :
this compound + benzylamine → 6-Chloro-5-methoxy-3-methyl-N-benzyl-1H-indole-2-carboxamide .

Reduction of Substituents

  • Methoxy Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group to yield a phenol .

  • Nitro Reduction : H₂/Pd-C or Zn/HCl reduces nitro groups to amines .

Oxidation Reactions

  • Side Chain Oxidation : KMnO₄ or CrO₃ oxidizes methyl groups (e.g., C3 methyl → carboxylic acid).

  • Ring Oxidation : Ozone or singlet oxygen cleaves the indole ring, though this is less common due to stability .

Heterocycle Formation

The indole core serves as a scaffold for synthesizing fused heterocycles:

  • Pictet-Spengler Reaction : Condensation with aldehydes forms tetrahydro-β-carbolines .

  • Cycloaddition : Diels-Alder reactions with dienophiles yield polycyclic compounds .

Scientific Research Applications

Therapeutic Applications

1.1 Anticancer Activity
Indole derivatives have shown significant anticancer properties. Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate has been studied for its ability to inhibit cancer cell proliferation. Research indicates that compounds in this category can induce apoptosis in various cancer cell lines by modulating signaling pathways related to cell survival and death .

1.2 Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects, particularly in the modulation of immune responses. It can influence T helper cells, which are crucial for orchestrating immune responses. This action may be beneficial in treating autoimmune diseases and chronic inflammatory conditions .

1.3 Neuroprotective Properties
Recent studies suggest that indole derivatives may possess neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease. This compound could protect neuronal cells from oxidative stress and apoptosis, although further research is needed to confirm these effects .

Case Studies

3.1 Study on Anticancer Properties
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent .

3.2 Research on Anti-inflammatory Effects
In another study focusing on inflammatory models, this compound was shown to reduce cytokine levels associated with inflammation in vitro. The findings support its use in developing treatments for inflammatory diseases such as rheumatoid arthritis .

Comparative Data Table

Property/ActivityThis compoundOther Indole Derivatives
Anticancer ActivitySignificant inhibition of cancer cell proliferationVaries widely
Anti-inflammatory EffectsModulates T helper cellsPresent in many derivatives
Neuroprotective PropertiesPotentially protects neuronal cellsObserved in select derivatives
Synthesis ComplexityModerateVaries; some are more complex

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This compound may act as an inhibitor or activator of certain pathways, depending on its structure and the biological context .

Comparison with Similar Compounds

Key Findings:

In contrast, 7-chloro isomers (e.g., ’s compound) may exhibit altered electronic distributions due to positional differences . Methoxy groups (e.g., at C5) enhance solubility via hydrogen bonding but reduce lipophilicity compared to methyl or halogen substituents.

Functional Group Impact: Ester vs. Carboxylic Acid: The ethyl ester in the target compound improves lipid solubility and metabolic stability compared to carboxylic acids (e.g., ’s compound), which are more polar and acidic . Amino Groups: Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate () demonstrates how NH₂ substituents enhance water solubility and enable hydrogen bonding, critical for biological interactions .

Biological Relevance :

  • Indole derivatives with methoxy and methyl groups (e.g., 5-Methoxytryptamine in ) are associated with melatonin-like activity, suggesting that the target compound’s 5-OCH₃ group could confer similar neurochemical interactions .

Synthetic Utility :

  • The ethyl ester at C2 in the target compound facilitates nucleophilic acyl substitution reactions, making it a versatile intermediate. In contrast, C3 esters (e.g., ) may exhibit steric hindrance, altering reaction pathways .

Notes

  • Data Limitations : Specific physicochemical data (e.g., melting point, solubility) for the target compound are absent in the provided evidence; comparisons rely on structural analogs and theoretical principles.
  • Safety Considerations : While the SDS for 7-chloro-3-methyl-1H-indole-2-carboxylic acid () highlights handling precautions (e.g., respiratory protection), analogous safety protocols should be assumed for the target compound due to shared reactive groups .

Biological Activity

Ethyl 6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylate is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant data and research findings.

Overview of the Compound

This compound belongs to the indole family, which is known for its wide range of biological activities. The compound features a chlorine atom at the 6th position, a methoxy group at the 5th position, a methyl group at the 3rd position, and an ethyl ester at the 2nd position of the indole ring. Its molecular formula is C11H10ClNO2C_{11}H_{10}ClNO_2 with a molecular weight of approximately 223.66 g/mol .

Synthesis

The synthesis of this compound typically involves the Fischer indole synthesis method. This process includes the reaction of phenylhydrazine with an appropriate aldehyde or ketone under acidic conditions to form the indole structure. Specifically, starting materials include 6-chloro-5-methoxy-3-methylindole and ethyl chloroformate, reacted under reflux conditions in solvents like methanol or ethanol.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that indole derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : The compound may act by modulating signaling pathways involved in cell survival and apoptosis. For instance, it has been reported to activate caspases, leading to programmed cell death in cancerous cells .
  • Case Studies : In vitro studies demonstrated that this compound inhibited the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values for these cell lines were significantly lower than those for normal cell lines, indicating selective toxicity towards cancerous cells .

Antimicrobial Activity

This compound also displays antimicrobial properties:

  • Inhibition Studies : It has shown activity against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentrations (MICs) against Staphylococcus aureus were reported as low as 3.90 µg/mL, showcasing its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored in various studies:

  • Mechanism : Indoles are known to modulate immune responses by influencing cytokine production and immune cell activation. This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Biological ActivityEffect/ObservationReference
AnticancerInduces apoptosis in MCF-7 and HCT116 cells
AntimicrobialMIC of 3.90 µg/mL against S. aureus
Anti-inflammatoryModulates cytokine production

Q & A

Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

  • Methodology : Perform pharmacokinetic profiling (Cmax, AUC) to assess bioavailability limitations. Use metabolic stability assays (liver microsomes) to identify rapid clearance. Modify ester groups to carboxamides for improved plasma half-life .

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